molecular formula C10H7NO2 B13668959 7-(Hydroxymethyl)benzofuran-4-carbonitrile

7-(Hydroxymethyl)benzofuran-4-carbonitrile

Cat. No.: B13668959
M. Wt: 173.17 g/mol
InChI Key: DJKJORLPPXZVOF-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)benzofuran-4-carbonitrile is a high-purity chemical reagent designed for research and development applications. It belongs to the benzofuran class of heterocyclic compounds, a scaffold recognized as a fundamental structural unit in numerous biologically active natural and synthetic materials . Benzofuran derivatives are extensively investigated in medicinal chemistry due to their wide spectrum of pharmacological activities, which include potential antimicrobial, antifungal, and antitumor properties . This compound serves as a versatile synthetic intermediate or building block for the design and development of new molecules. Researchers value this scaffold for its ability to be functionalized at specific positions, a strategy often used to develop innovative drugs with tailored therapeutic profiles . For instance, benzofuran-based compounds have shown promise as DNA gyrase inhibitors for tuberculosis research and as potential therapeutic agents in cancer research, with studies demonstrating activity against various cancer cell lines . Furthermore, the ability of benzofuran derivatives to interact with biological targets like proteins and nucleic acids makes them valuable tools for probing biochemical pathways . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or cosmetics.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

7-(hydroxymethyl)-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C10H7NO2/c11-5-7-1-2-8(6-12)10-9(7)3-4-13-10/h1-4,12H,6H2

InChI Key

DJKJORLPPXZVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1CO)C#N

Origin of Product

United States

Advanced Characterization Techniques in the Study of 7 Hydroxymethyl Benzofuran 4 Carbonitrile

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 7-(Hydroxymethyl)benzofuran-4-carbonitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, a detailed structural map can be constructed.

¹H NMR Spectroscopy: In the proton NMR spectrum of 7-(Hydroxymethyl)benzofuran-4-carbonitrile, distinct signals are expected for each unique proton environment. The protons on the aromatic rings typically appear in the downfield region, influenced by the electron-withdrawing nitrile group and the benzofuran (B130515) ring system. The methylene (B1212753) protons of the hydroxymethyl group would resonate at a characteristic chemical shift, and the hydroxyl proton would appear as a broader signal that can be concentration and solvent dependent. msu.edudu.eduepfl.ch

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key expected resonances include the nitrile carbon, the carbons of the benzofuran core (both protonated and quaternary), and the carbon of the hydroxymethyl group. rsc.orgwisc.edu

Predicted NMR Data for 7-(Hydroxymethyl)benzofuran-4-carbonitrile:

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic CH7.0 - 8.5110 - 155Multiple signals corresponding to protons and carbons on the benzofuran ring system.
-CH₂-OH~4.8~60Methylene group adjacent to the hydroxyl group and aromatic ring.
-OHVariableN/ABroad signal, position is dependent on solvent and concentration.
C-CN (Quaternary)N/A~105Carbon atom to which the nitrile group is attached.
C≡NN/A~117Carbon of the nitrile functional group.
Other Aromatic C (Quaternary)N/A120 - 160Includes carbons at the ring fusion and substitution points.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. msu.edu The IR spectrum of 7-(Hydroxymethyl)benzofuran-4-carbonitrile is expected to show characteristic absorption bands for its key functional moieties. vscht.czlibretexts.orgspecac.compressbooks.pub

Key IR Absorption Bands for 7-(Hydroxymethyl)benzofuran-4-carbonitrile:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Hydroxyl)Stretching3600 - 3200Strong, Broad
Aromatic C-HStretching3100 - 3000Medium
C≡N (Nitrile)Stretching2260 - 2220Medium, Sharp
Aromatic C=CStretching1600 - 1450Medium to Weak
C-O (Hydroxyl)Stretching1260 - 1000Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. uni-saarland.de The molecular formula of 7-(Hydroxymethyl)benzofuran-4-carbonitrile is C₁₀H₇NO₂, corresponding to a molecular weight of approximately 173.17 g/mol . vulcanchem.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 173. The fragmentation of this molecular ion would lead to several characteristic fragment ions, aiding in structural confirmation. miamioh.edu

Predicted Mass Spectrometry Data for 7-(Hydroxymethyl)benzofuran-4-carbonitrile:

m/zProposed FragmentNeutral Loss
173[C₁₀H₇NO₂]⁺˙ (Molecular Ion)-
172[M-H]⁺H
154[M-H₂O-H]⁺H₂O, H
144[M-CHO]⁺CHO
142[M-CH₂OH]⁺CH₂OH
116[C₈H₄O]⁺˙HCN, CO

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 7-(Hydroxymethyl)benzofuran-4-carbonitrile from reaction mixtures, byproducts, or impurities, thereby allowing for its purification and purity assessment. When coupled with mass spectrometry, these techniques become powerful tools for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com For a compound like 7-(Hydroxymethyl)benzofuran-4-carbonitrile, which contains a polar hydroxyl group, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. nih.govresearchgate.net Silylation, for instance, can convert the -OH group into a less polar trimethylsilyl (B98337) ether, improving its chromatographic behavior. Once separated by the GC column, the compound enters the mass spectrometer, where it is fragmented and detected, allowing for its identification and quantification, which is crucial for determining its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. researchgate.net This method is particularly well-suited for the analysis of polar and non-volatile compounds like 7-(Hydroxymethyl)benzofuran-4-carbonitrile, as it does not require derivatization. semanticscholar.orgnih.gov

In a typical LC-MS analysis, the compound would be separated on a reversed-phase HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which generates protonated molecules [M+H]⁺ or other adducts that can be detected by the mass analyzer. researchgate.net LC-MS is invaluable for monitoring the progress of reactions that synthesize 7-(Hydroxymethyl)benzofuran-4-carbonitrile and for analyzing its presence in complex biological or environmental samples. semanticscholar.org

Chiral Chromatography for Enantiomeric Resolution

Chiral chromatography is a critical analytical technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. The hydroxymethyl group at the 7-position of 7-(hydroxymethyl)benzofuran-4-carbonitrile does not inherently make the entire molecule chiral. However, if a chiral center were introduced into the molecule, for instance through derivatization of the hydroxymethyl group with a chiral reagent, chiral chromatography would be the definitive method for separating the resulting enantiomers.

Despite the importance of this technique, a thorough review of scientific literature and chemical databases reveals no specific studies on the chiral separation or enantiomeric resolution of 7-(hydroxymethyl)benzofuran-4-carbonitrile. Research on the enantiomeric separation of other benzofuran derivatives has been conducted, often employing various chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). These studies underscore the feasibility of such separations within this class of compounds. However, without experimental application to 7-(hydroxymethyl)benzofuran-4-carbonitrile, any discussion of specific methodologies, such as the choice of CSP or mobile phase, would be purely speculative.

Consequently, there are no research findings or data to present in a table regarding the chiral chromatography of this specific compound.

Interactive Data Table: Chiral Chromatography Parameters for 7-(Hydroxymethyl)benzofuran-4-carbonitrile

ParameterValue
Chiral Stationary PhaseData Not Available
Mobile PhaseData Not Available
Flow RateData Not Available
Detection WavelengthData Not Available
Retention Time (Enantiomer 1)Data Not Available
Retention Time (Enantiomer 2)Data Not Available
Resolution (Rs)Data Not Available

As of the latest literature review, no experimental data for the chiral chromatographic resolution of 7-(hydroxymethyl)benzofuran-4-carbonitrile has been published.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method would be invaluable for determining the exact bond lengths, bond angles, and crystal packing of 7-(hydroxymethyl)benzofuran-4-carbonitrile in its solid state. Such data would offer insights into intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group and the nitrile nitrogen, which govern the material's physical properties.

A comprehensive search of crystallographic databases and the scientific literature indicates that the crystal structure of 7-(hydroxymethyl)benzofuran-4-carbonitrile has not been determined or reported. While the crystal structures of numerous other benzofuran derivatives have been successfully elucidated and published, providing a wealth of comparative data for that class of compounds, this specific information is absent for the subject of this article. organic-chemistry.orgasianpubs.orgresearchgate.netmdpi.com The determination of its crystal structure would require the synthesis of a high-quality single crystal of the compound and subsequent analysis by X-ray diffraction.

Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be presented for 7-(hydroxymethyl)benzofuran-4-carbonitrile.

Interactive Data Table: Crystallographic Data for 7-(Hydroxymethyl)benzofuran-4-carbonitrile

ParameterValue
Chemical FormulaC₁₀H₇NO₂
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell Dimensions (a, b, c)Data Not Available
Unit Cell Angles (α, β, γ)Data Not Available
Volume (V)Data Not Available
Z (molecules per unit cell)Data Not Available

To date, the crystal structure of 7-(hydroxymethyl)benzofuran-4-carbonitrile has not been reported in publicly accessible scientific literature or databases.

Computational and Theoretical Investigations of 7 Hydroxymethyl Benzofuran 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For 7-(hydroxymethyl)benzofuran-4-carbonitrile, these computational methods provide insights into its fundamental properties at the molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 7-(hydroxymethyl)benzofuran-4-carbonitrile, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and various electronic properties. researchgate.netjetir.org

The optimization process yields the most stable three-dimensional arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. jetir.org For instance, DFT can accurately predict the planarity of the benzofuran (B130515) ring system and the orientation of the hydroxymethyl and carbonitrile substituents. These geometric parameters are crucial for understanding the molecule's steric and electronic characteristics.

PropertyPredicted ValueSignificance
Dipole Moment~3-5 DIndicates the molecule's overall polarity, influencing its solubility and intermolecular interactions.
Polarizability~15-20 ųMeasures the deformability of the electron cloud, affecting non-covalent interactions.
Molar Refractivity~45-55 cm³/molRelates to the molecule's volume and polarizability. ebi.ac.uk
HOMO Energy~ -6.5 eVEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. vulcanchem.com
LUMO Energy~ -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. vulcanchem.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energies and distributions of these orbitals are critical in predicting a molecule's reactivity and the nature of its chemical reactions. rsc.orgresearchgate.net

For 7-(hydroxymethyl)benzofuran-4-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-withdrawing carbonitrile group and the fused ring system, highlighting the sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant parameter derived from FMO analysis. jetir.org A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net Computational studies on similar benzofuran derivatives have shown that the HOMO-LUMO gap can be effectively calculated using DFT methods. jetir.org

FMO ParameterTypical Calculated Value RangeInterpretation
EHOMO-6.0 to -7.0 eVRelated to the ionization potential; a higher value indicates a better electron donor. rsc.org
ELUMO-1.0 to -2.0 eVRelated to the electron affinity; a lower value indicates a better electron acceptor. rsc.org
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVIndicates chemical reactivity and stability; a smaller gap implies higher reactivity. jetir.org

Global and local reactivity descriptors, derived from conceptual DFT, provide a quantitative framework for predicting the reactivity of a molecule. journalcsij.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. wikipedia.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. researchgate.net

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are valuable in the context of Pearson's Hard and Soft Acids and Bases (HSAB) principle , which states that hard acids prefer to coordinate with hard bases, and soft acids with soft bases. adichemistry.comlibretexts.org By calculating the chemical hardness and softness of 7-(hydroxymethyl)benzofuran-4-carbonitrile, its interaction preferences with other reagents can be predicted. wikipedia.org

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation of electron cloud.
Chemical Softness (S)1 / ηIndicates the polarizability of the molecule.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Describes the ability to attract electrons.
Electrophilicity Index (ω)μ² / 2η (where μ = -χ)Quantifies the electrophilic character of the molecule.

Local Reactivity Descriptors , such as Fukui functions and Parr functions , are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. journalcsij.comsemanticscholar.org The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. semanticscholar.org By calculating condensed Fukui functions for each atom, the specific atoms most likely to participate in a reaction can be identified. nih.gov The Parr function provides a more refined tool for predicting the most probable sites for electrophilic and nucleophilic attacks. journalcsij.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. researchgate.netafricanjournalofbiomedicalresearch.com These studies are crucial in drug discovery and for understanding the biological activity of compounds like 7-(hydroxymethyl)benzofuran-4-carbonitrile.

Molecular docking simulations place the ligand into the binding site of a target protein and predict its preferred orientation and binding affinity. nih.gov The results of these simulations are then analyzed to identify the key intermolecular interactions that stabilize the ligand-protein complex. For 7-(hydroxymethyl)benzofuran-4-carbonitrile, the following interactions are likely to be important:

Hydrogen Bonding: The hydroxyl group (-OH) of the hydroxymethyl substituent can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl group, the furan (B31954) oxygen, and the nitrogen atom of the carbonitrile group can all act as hydrogen bond acceptors. vulcanchem.com These interactions with specific amino acid residues in a protein's active site are often critical for binding.

Hydrophobic Interactions: The aromatic benzofuran ring system can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. aalto.fi

π-π Stacking: The planar aromatic ring can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Dipole-Dipole Interactions: The polar carbonitrile group can form dipole-dipole interactions with polar residues in the binding pocket.

Docking studies on various benzofuran derivatives have demonstrated their ability to bind to a range of protein targets, often through a combination of these interactions. nih.govorientjchem.orgnih.gov The specific interactions and binding affinity depend on the topology and chemical nature of the protein's active site. researchgate.net

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Hydroxymethyl (-CH₂OH)Hydrogen Bonding (Donor/Acceptor)Serine, Threonine, Aspartate, Glutamate
Carbonitrile (-C≡N)Hydrogen Bonding (Acceptor), Dipole-DipoleArginine, Lysine, Asparagine, Glutamine
Benzofuran RingHydrophobic Interactions, π-π StackingLeucine, Isoleucine, Phenylalanine, Tryptophan
Furan OxygenHydrogen Bonding (Acceptor)Serine, Threonine, Tyrosine

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 7-(hydroxymethyl)benzofuran-4-carbonitrile, the primary source of conformational flexibility is the rotation around the C-C bond connecting the hydroxymethyl group to the benzofuran ring.

While the benzofuran core is largely rigid and planar, the orientation of the hydroxyl group can vary. Computational methods, such as DFT, can be used to perform a conformational search to identify the lowest energy conformer(s) of the molecule. physchemres.org This is essential because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target protein. The most stable conformer, as determined by energy calculations, is typically used as the starting structure for molecular docking studies to ensure that the most realistic representation of the molecule is being modeled.

Exploration of Biological Activities and Mechanisms of Action for 7 Hydroxymethyl Benzofuran 4 Carbonitrile and Analogues

Anti-Cancer and Anti-Proliferative Mechanisms

Benzofuran (B130515) derivatives have demonstrated significant potential as anti-cancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. mdpi.com These compounds can induce cell cycle arrest, trigger programmed cell death, and interfere with critical signaling pathways and DNA replication processes.

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

A crucial mechanism through which benzofuran analogues exert their anti-proliferative effects is the modulation of the cell cycle, a tightly regulated process that governs cell division. Several studies have shown that certain benzofuran derivatives can induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from entering mitosis and proliferating. mdpi.comnih.gov

For instance, a novel synthetic benzofuran lignan (B3055560) derivative, designated as Benfur, has been shown to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. mdpi.com This arrest is associated with an increase in the levels of cell cycle regulatory proteins such as p21 and p27, and cyclin B. mdpi.com The activity of another benzofuran lignan, ERJT-12, also demonstrated the ability to markedly arrest MCF-7 breast cancer cells in the G2/M phase. nih.gov This was accompanied by the downregulation of CyclinB1 and suppression of Cdc25c and CDK1 protein activities. nih.gov

The induction of G2/M arrest by these compounds is often linked to the p53 tumor suppressor protein. In p53-positive cells, the response to some benzofuran derivatives is more pronounced, suggesting that p53 function is important for mediating the G2/M cell cycle arrest. mdpi.com

Table 1: Effect of Benzofuran Analogues on Cell Cycle Progression

Compound/Analogue Cell Line Effect Key Protein Modulations
Benfur Jurkat T lymphocytes G2/M arrest Increased p21, p27, Cyclin B

Induction of Apoptosis and Programmed Cell Death Pathways

In addition to halting the cell cycle, benzofuran derivatives are potent inducers of apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds is often a consequence of the cell cycle arrest and is mediated through various cellular pathways.

The benzofuran lignan derivative, Benfur, has been observed to induce apoptosis in Jurkat T cells following G2/M arrest. mdpi.com This pro-apoptotic activity is linked to the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov For example, the compound ERJT-12 was found to increase the activities of Caspase-3/7 and Caspase-6 in MCF-7 cells. nih.gov

The mitochondrial pathway of apoptosis is also implicated in the action of some benzofuran analogues. A novel synthetic benzofuran derivative, BL-038, was shown to induce apoptosis in human chondrosarcoma cells by promoting mitochondrial dysfunction. rsc.org This was evidenced by changes in the mitochondrial membrane potential and the release of cytochrome c. rsc.org Furthermore, the pro-apoptotic benzofuran-isatin conjugate, Compound 5a, was reported to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-Xl in colorectal cancer cells. mdpi.com

Inhibition of Specific Signaling Pathways (e.g., NF-κB, p53-dependent pathways)

The anti-cancer activity of benzofuran analogues is also attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. The NF-κB and p53 signaling pathways are prominent targets for these compounds.

The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation, and its inhibition is a key strategy in cancer therapy. acs.org The benzofuran derivative Benfur has been shown to inhibit endotoxin-induced NF-κB activation in both p53-positive and -negative cells. mdpi.com This inhibition contributes to the induction of cell death. mdpi.com The anti-inflammatory mechanism of some piperazine/benzofuran hybrids is also linked to the significant inhibition of the NF-κB and MAPK signaling pathways. mdpi.com

The p53 tumor suppressor pathway is another critical target. Benfur-mediated cell death is predominantly dependent on p53. mdpi.com This compound increases the nuclear translocation of p53 and stabilizes it by decreasing the expression of its negative regulator, MDM2. mdpi.com This stabilization of p53 is crucial for the G2/M arrest and subsequent apoptosis in p53-positive cells. mdpi.com

Table 2: Modulation of Signaling Pathways by Benzofuran Analogues

Compound/Analogue Target Pathway Mechanism of Action
Benfur NF-κB Inhibition of endotoxin-induced activation
Benfur p53-dependent pathway Increases p53 nuclear translocation and stabilization

Interference with DNA Replication and Repair Mechanisms

Emerging evidence suggests that some benzofuran derivatives can exert their anti-cancer effects by directly interfering with DNA replication and repair mechanisms. This interference can lead to an accumulation of DNA damage, which in turn can trigger cell cycle arrest and apoptosis.

A novel arylbenzofuran derivative, 7-hydroxy-5, 4'-dimethoxy-2-arylbenzofuran (HDAB), has been shown to induce DNA strand breaks in cervical cancer cells. nih.gov This DNA damage activates the ATM-dependent DNA damage response pathway, leading to S-phase arrest. nih.gov Furthermore, HDAB was found to inhibit the activity of PARP-1, a key enzyme involved in DNA repair, which can enhance the cytotoxic effects of the DNA damage. nih.gov

The structural features of benzofuran derivatives can also influence their interaction with DNA. For instance, the presence of a nitro group in a benzofuran analogue has been shown to reduce the melting temperature of DNA in Erlich ascites carcinoma (EAC) cells, suggesting a direct interaction that could interfere with DNA replication and transcription. nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Beyond their anti-cancer properties, benzofuran derivatives have been extensively investigated for their antimicrobial activities. nih.gov These compounds have shown promise as antibacterial, antifungal, and antiviral agents, addressing the growing concern of antimicrobial resistance. nih.gov

Inhibition of Bacterial Growth and Virulence Factors

Numerous benzofuran derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial efficacy of these compounds is often dependent on the specific substitutions on the benzofuran core. nih.gov

For example, certain benzofuran derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and other bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of specific functional groups, such as hydroxyl groups at certain positions, is crucial for antibacterial activity. nih.gov

In addition to directly inhibiting bacterial growth, some benzofuran analogues target bacterial virulence factors. A fragment-based drug discovery approach has identified benzofuran derivatives as inhibitors of the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli. drugbank.com DsbA is essential for the proper folding of many virulence factors, and its inhibition can attenuate bacterial virulence, representing a novel anti-infective strategy. drugbank.com

Table 3: Antibacterial Activity of Selected Benzofuran Derivatives

Derivative Type Target Bacteria Noted Activity
Pyrazoline and pyrazole (B372694) substituted benzofurans S. aureus, P. aeruginosa, E. coli Significant inhibition zones
Benzofuran skeleton with aryl substituents S. aureus (including MRSA) Strain-specific activity

Antiviral Mechanisms (e.g., NS5B polymerase inhibition)

Benzofuran derivatives have emerged as a significant class of inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication. nih.govresearchgate.net The absence of a similar enzyme in humans makes NS5B an attractive target for developing antiviral drugs with potentially low host toxicity. mdpi.com

In addition to direct polymerase inhibition, other antiviral mechanisms have been identified for benzofuran derivatives. Certain analogues function as Stimulator of Interferon Genes (STING) agonists. nih.gov By activating the STING pathway, these compounds induce the production of Type I Interferons (IFN-I), which play a critical role in the innate immune response to viral infections. This mechanism has shown efficacy against human coronaviruses, including SARS-CoV-2, positioning benzofurans as a potential scaffold for developing host-targeting, broad-spectrum antiviral agents. nih.gov

Anti-inflammatory Effects and Modulatory Pathways

Benzofuran-containing compounds have demonstrated significant anti-inflammatory properties through various mechanisms. mdpi.comnih.govresearchgate.net Their therapeutic potential stems from their ability to modulate key signaling pathways and reduce the expression of pro-inflammatory mediators. mdpi.com

A primary mechanism of the anti-inflammatory action of benzofuran analogues is the suppression of pro-inflammatory mediators. Studies on various derivatives have shown a consistent pattern of downregulation of enzymes and cytokines that are central to the inflammatory response.

Specifically, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The inhibition of these enzymes leads to a decreased production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. nih.gov

Further research on a piperazine/benzofuran hybrid, compound 5d, revealed that it not only inhibits NO and COX-2 but also significantly down-regulates the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com This compound was found to exert its effects by inhibiting the phosphorylation of key proteins in the classic MAPK/NF-κB signaling pathways. mdpi.com Similarly, a series of spiroindolone analogues bearing a benzofuran moiety were also found to inhibit the release of TNF-α and IL-6 in fibroblast cells. nih.govnih.gov

The table below summarizes the inhibitory effects of selected benzofuran analogues on key pro-inflammatory mediators.

Compound ClassMediator InhibitedCell Line/ModelReference
Piperazine/Benzofuran Hybrid (5d)NO, COX-2, TNF-α, IL-6LPS-stimulated RAW264.7 cells mdpi.com
Fluorinated Benzofuran DerivativesiNOS, COX-2, IL-6LPS-stimulated macrophages nih.gov
Spiroindolone-Benzofuran AnaloguesTNF-α, IL-6WI-38 fibroblast cells nih.govnih.gov

Other Investigated Biological Modulations (e.g., α-glucosidase inhibition, anti-platelet aggregation)

Beyond their antiviral and anti-inflammatory activities, benzofuran derivatives have been investigated for other important biological modulations, notably as inhibitors of α-glucosidase and platelet aggregation.

α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, is a key therapeutic strategy for managing type 2 diabetes. researchgate.netscielo.br Several classes of benzofuran derivatives have been identified as potent α-glucosidase inhibitors, often demonstrating significantly greater activity than the standard drug, acarbose. researchgate.nettandfonline.com

For example, a series of hydroxylated 2-phenylbenzofurans were found to be more active against α-glucosidase than α-amylase. nih.gov One compound from this series (compound 16) exhibited an IC50 value that was 167 times lower than that of acarbose, acting as a mixed-type inhibitor. nih.gov Similarly, a series of benzofuran-1,3,4-oxadiazole derivatives containing 1,2,3-triazole-acetamides all showed more potent inhibition than acarbose, with the most active compound being approximately 19-fold more effective. researchgate.net

Benzofuran Derivative ClassPotency vs. Acarbose (Standard)IC50 ValuesReference
Hydroxylated 2-phenylbenzofuransCompound 16 was ~167x more potentNot specified for all, but significant nih.gov
Benzofuran-1,3,4-oxadiazole-triazolesAll compounds more potent; best was ~19x more potent40.7 ± 0.3 to 173.6 ± 1.9 μM researchgate.net
Benzofuran-Pyridazine DerivativesAll derivatives showed >89% inhibition vs. 42.5% for acarboseNot specified tandfonline.com

Anti-platelet Aggregation: Platelet aggregation is a critical process in hemostasis and thrombosis. nih.gov Certain benzofuran analogues have been identified as effective anti-platelet agents. benthamdirect.com A study on 2,3-dihydro mdpi.commdpi.comdioxino[2,3-g]benzofuran compounds identified them as novel Protease-Activated Receptor 4 (PAR4) antagonists with potent in vitro anti-platelet activity. nih.gov Another compound, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), was shown to inhibit rat platelet aggregation induced by arachidonic acid, with its mechanism related to the arachidonic acid cascade and the cGMP-NO signaling pathway. nih.gov

In Vitro and In Vivo Animal Model Studies of Biological Effects

The biological activities of benzofuran derivatives have been substantiated through a combination of in vitro and in vivo studies, providing a foundation for their potential therapeutic applications.

In Vitro Studies: The anti-inflammatory effects of benzofuran analogues have been extensively characterized in vitro using cell-based assays. For instance, the downregulation of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6 was demonstrated in LPS-stimulated RAW264.7 macrophage cells. mdpi.com The cytotoxic and anti-proliferative effects of other derivatives have been assessed against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and SW620 (colon cancer), where a benzofuran derivative (S6) was shown to inhibit proliferation and colony formation. nih.gov In the context of α-glucosidase inhibition, in vitro enzymatic assays have been crucial for determining the inhibitory potential and kinetics of these compounds. nih.gov

In Vivo Animal Model Studies: The promising results from in vitro experiments have been followed up with in vivo animal models to evaluate the physiological effects of benzofuran compounds. The anti-inflammatory activity of a piperazine/benzofuran hybrid was confirmed in vivo, where it was shown to regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammation and reduce serum and tissue levels of IL-1β, TNF-α, and IL-6. mdpi.com Another study used a carrageenan-induced paw edema model in rats to demonstrate the anti-inflammatory effects of furosalicylic acids and related benzofuran derivatives. nih.gov

For anti-platelet activity, the effects of 2,3-dihydro mdpi.commdpi.comdioxino[2,3-g]benzofuran derivatives were evaluated ex vivo, showing potent activity with a low bleeding liability in animal models. nih.gov Furthermore, the in vivo anticancer efficacy of the benzofuran derivative S6 was demonstrated in nude mice bearing liver cancer xenograft tumors, where administration of the compound suppressed tumor growth. nih.gov These animal studies are critical for validating the therapeutic potential of benzofuran derivatives and providing essential data on their efficacy and behavior in a whole-organism context. ijbcp.comnih.govmdpi.com

Structure Activity Relationship Sar Studies of 7 Hydroxymethyl Benzofuran 4 Carbonitrile Derivatives

Impact of the Hydroxymethyl Moiety on Biological Activity

The hydroxymethyl group at the C-7 position of the benzofuran (B130515) ring plays a significant role in modulating the biological activity of these derivatives, primarily through its ability to act as a hydrogen bond donor. This functional group can form crucial interactions with biological targets such as enzymes and receptors, thereby influencing the compound's potency and efficacy.

Research on related benzofuran structures has highlighted the importance of hydroxyl groups for various biological activities. For instance, in a series of benzofuran derivatives, the presence of a hydroxyl group at the C-7 position was found to be a key contributor to their anticancer activity. Specifically, the introduction of a C7-OH group in a combretastatin (B1194345) A-4 analogue featuring a benzofuran core led to a tenfold increase in antimitotic activity. nih.gov This enhancement is attributed to the hydroxyl group's role as a hydrogen bond donor, which stabilizes the binding of the molecule to its target. nih.gov

Furthermore, studies on other positions of the benzofuran ring have consistently demonstrated the positive influence of hydroxyl groups on bioactivity. For example, a hydroxyl group at the C-4 position has been associated with good antibacterial activity. The phenolic hydroxyl group, in general, has been identified as a crucial element for modulating the anticancer properties of benzofuran derivatives. nih.gov

Role of the Nitrile Group in Molecular Interactions

The nitrile group at the C-4 position is a key pharmacophore that significantly influences the molecular interactions of 7-(Hydroxymethyl)benzofuran-4-carbonitrile derivatives. Its unique electronic properties and linear geometry allow it to participate in a variety of non-covalent interactions with biological macromolecules.

The strong electron-withdrawing nature of the nitrile group creates a significant dipole moment, with the nitrogen atom being a potent hydrogen bond acceptor. This enables the formation of hydrogen bonds with amino acid residues such as arginine, asparagine, and serine within the active sites of enzymes or the binding pockets of receptors. These interactions can be critical for the affinity and specificity of the compound.

In the context of drug design, the incorporation of a nitrile group has been shown to improve the pharmacokinetic profile of molecules by enhancing their solubility and metabolic stability.

Influence of Benzofuran Core Substitution Patterns

Anticancer Activity:

Structure-activity relationship studies on a range of benzofuran derivatives have revealed several key trends for anticancer activity. The introduction of halogen atoms, such as bromine or chlorine, to the benzofuran ring has been consistently linked to a significant increase in anticancer activity. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity to target proteins. nih.gov

The position of the substituent is also a critical determinant of activity. For instance, in a series of imidazopyridine-benzofuran analogs, electron-donating groups at the 4-position of a phenyl substituent significantly improved anticancer activity against various cancer cell lines. Conversely, substitutions on the benzofuran ring itself sometimes have an adverse effect on in vitro activity.

Compound SeriesSubstitution PatternObserved Effect on Anticancer ActivityReference
Halogenated BenzofuransAddition of Br, Cl, or F to the benzofuran ringSignificant increase in anticancer activity nih.gov
Imidazopyridine-Benzofuran AnalogsElectron-donating groups at the 4-position of a phenyl substituentImproved anticancer activity
Benzofuran-2-carboxamidesHalogen at the para position of an N-phenyl ringEnhanced cytotoxic properties nih.gov

Antimicrobial Activity:

For antimicrobial applications, the substitution pattern on the benzofuran core also plays a crucial role. Studies have shown that the presence of hydroxyl and bromo substituents can lead to moderate to good activity against bacteria such as S. typhi. In some series, compounds bearing two bromo substituents on the benzofuran and an attached phenyl ring exhibited excellent antibacterial activity against a range of bacterial strains.

Interestingly, for antifungal activity, an unsubstituted benzofuran ring combined with a highly substituted side chain attached to a hydrazide appeared to be more effective in some studies. This highlights that the optimal substitution pattern is highly dependent on the specific biological target and the desired therapeutic effect.

Compound SeriesSubstitution PatternObserved Effect on Antimicrobial ActivityReference
Aryl (benzofuran-2-yl) ketoximesUnsubstituted or small alkyl group on the oxime residueMore effective antifungal compounds
Benzofuran derivativesHydroxyl and bromo substituentsModerate to good activity against S. typhi
Benzofuran derivativesTwo bromo substituents on the benzofuran and a phenyl ringExcellent antibacterial activity

Stereochemical Considerations and Enantioselectivity in Biological Response

The principles of stereochemistry are fundamental in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with chiral biological targets like enzymes and receptors. For derivatives of 7-(Hydroxymethyl)benzofuran-4-carbonitrile that possess a stereocenter, the individual enantiomers can exhibit significant differences in their biological activity, a phenomenon known as enantioselectivity.

While specific studies on the enantioselectivity of 7-(Hydroxymethyl)benzofuran-4-carbonitrile derivatives are not extensively reported in the literature, research on other chiral benzofuran compounds underscores the importance of stereochemistry. For example, in a series of benzofuran derivatives designed as SIRT2 inhibitors, chirality was suggested to be crucial for their inhibitory activity. This implies that one enantiomer may fit more favorably into the binding site of the SIRT2 enzyme than the other, leading to a more potent inhibitory effect.

The differential activity of enantiomers arises from the fact that biological systems are inherently chiral. The amino acids that constitute proteins and the sugars in nucleic acids are chiral, creating a chiral environment in binding pockets and active sites. Consequently, the interactions of two enantiomers with such a chiral environment will be diastereomeric in nature, leading to different binding affinities and, therefore, different biological responses. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Therefore, for any chiral derivative of 7-(Hydroxymethyl)benzofuran-4-carbonitrile, it is highly probable that the biological activity resides predominantly in one enantiomer. The synthesis and evaluation of enantiomerically pure forms of such compounds would be a critical step in optimizing their therapeutic potential and understanding their precise mechanism of action at the molecular level.

Chemical Modifications, Derivatization, and Analog Synthesis for Enhanced Properties or Novel Functionalities

Functional Group Transformations (e.g., Hydroxymethyl, Nitrile)

The hydroxymethyl and nitrile groups of 7-(Hydroxymethyl)benzofuran-4-carbonitrile are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with modified physicochemical and biological properties. nih.gov

The hydroxymethyl group at the 7-position serves as a versatile handle for modifications such as esterification and oxidation. Esterification, for instance, can be employed to introduce various acyl groups, potentially altering the compound's lipophilicity and membrane permeability. Oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid. The formation of 4-cyanobenzofuran-7-carbaldehyde introduces a reactive carbonyl group suitable for further derivatization, while oxidation to 4-cyanobenzofuran-7-carboxylic acid provides a key intermediate for the synthesis of amides and esters.

The nitrile group at the 4-position is a valuable precursor for other nitrogen-containing functional groups. Hydrolysis of the nitrile can lead to the formation of either an amide (7-(hydroxymethyl)benzofuran-4-carboxamide) or a carboxylic acid (7-(hydroxymethyl)benzofuran-4-carboxylic acid), depending on the reaction conditions. nih.gov These transformations are significant as they can dramatically alter the electronic and hydrogen bonding properties of the molecule, which in turn can influence its biological activity and material properties.

Functional GroupTransformationPotential ProductSignificance
HydroxymethylEsterification7-(Acyloxymethyl)benzofuran-4-carbonitrileModulation of lipophilicity and pharmacokinetic properties.
HydroxymethylOxidation4-Cyanobenzofuran-7-carbaldehyde / 4-Cyanobenzofuran-7-carboxylic acidIntroduction of new reactive sites for further derivatization.
NitrileHydrolysis7-(Hydroxymethyl)benzofuran-4-carboxamide / 7-(Hydroxymethyl)benzofuran-4-carboxylic acidAlteration of electronic properties and hydrogen bonding capacity.

Introduction of Diverse Substituents onto the Benzofuran (B130515) Scaffold

The introduction of various substituents onto the benzofuran scaffold of 7-(Hydroxymethyl)benzofuran-4-carbonitrile is a powerful strategy to modulate its biological activity and physicochemical characteristics. The aromatic nature of the benzofuran ring system allows for electrophilic substitution reactions, although the reactivity of specific positions is influenced by the existing substituents.

Halogenation of the benzofuran ring, for instance, can significantly impact the compound's properties. The introduction of halogen atoms can alter the electronic distribution within the molecule, enhance its metabolic stability, and provide a handle for further functionalization through cross-coupling reactions. For example, bromination of the benzofuran core could yield a brominated derivative that can subsequently participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups. libretexts.orgnih.govmdpi.comresearchgate.net

Alkylation and acylation reactions can also be employed to introduce a variety of substituents at different positions on the benzofuran ring, leading to the synthesis of a library of analogs with diverse functionalities. The choice of substituents is often guided by structure-activity relationship (SAR) studies to optimize for a desired biological effect or material property.

Conjugation with Other Biologically Relevant Moieties

To enhance the therapeutic potential or to develop targeted drug delivery systems, 7-(Hydroxymethyl)benzofuran-4-carbonitrile can be conjugated with other biologically relevant moieties such as amino acids, peptides, or nucleosides. These conjugation strategies can improve the pharmacokinetic profile, increase target specificity, and reduce off-target toxicity.

The hydroxymethyl group is a convenient site for conjugation. For instance, it can be esterified with the carboxylic acid group of an amino acid to form an amino acid-drug conjugate. nih.govgoogle.comscielo.org.mx Such conjugates can exploit amino acid transporters for enhanced cellular uptake. Similarly, conjugation to peptides can be achieved through the formation of an ester or ether linkage. google.com

Another approach for conjugation is through "click chemistry," a set of highly efficient and specific reactions. nih.govnih.govmdpi.comijpsjournal.comtcichemicals.com For example, the hydroxymethyl group can be converted to an azido (B1232118) group (7-(azidomethyl)benzofuran-4-carbonitrile), which can then be reacted with an alkyne-containing biomolecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage. This method offers a robust and versatile way to attach the benzofuran scaffold to a wide range of biological molecules.

Prodrug Strategies and Chemical Delivery Systems

Prodrug strategies are often employed to overcome unfavorable physicochemical or pharmacokinetic properties of a parent drug molecule. For 7-(Hydroxymethyl)benzofuran-4-carbonitrile, the hydroxymethyl group is an ideal site for the attachment of promoieties that can be cleaved in vivo to release the active compound.

Ester prodrugs are a common approach, where the hydroxymethyl group is esterified with a biocompatible carboxylic acid. These esters can mask the polar hydroxyl group, thereby increasing the lipophilicity and passive diffusion across biological membranes. Once inside the body, these esters are hydrolyzed by esterases to release the active drug.

Carbamate (B1207046) prodrugs represent another viable strategy. nih.gov The hydroxymethyl group can be converted to a carbamate by reacting it with an isocyanate or by a two-step procedure involving activation with a chloroformate followed by reaction with an amine. Carbamate prodrugs can offer a different release profile compared to ester prodrugs and can be designed to be stable in the gastrointestinal tract while being readily cleaved in the target tissue.

Phosphate (B84403) prodrugs are another important class, particularly for improving aqueous solubility and for targeting specific tissues. frontiersin.orgresearchgate.netnih.govcardiff.ac.uk The hydroxymethyl group can be phosphorylated to introduce a highly polar phosphate group, which can then be further derivatized to form more lipophilic prodrugs that are cleaved by phosphatases in vivo to release the active drug.

Prodrug StrategyPromoietiesPotential Advantages
Ester ProdrugsBiocompatible carboxylic acidsIncreased lipophilicity, enhanced passive diffusion.
Carbamate ProdrugsIsocyanates, chloroformates/aminesModulated release profiles, potential for improved stability.
Phosphate ProdrugsPhosphate estersImproved aqueous solubility, potential for tissue targeting.

Emerging Applications of 7 Hydroxymethyl Benzofuran 4 Carbonitrile in Chemical Biology and Material Science

Development as Chemical Probes for Biological Systems

There is currently no specific information available in the public research domain regarding the development or application of 7-(Hydroxymethyl)benzofuran-4-carbonitrile as a chemical probe for biological systems.

Contributions to Organic Electronics and Materials Science

There is a lack of specific published research detailing the contributions or potential applications of 7-(Hydroxymethyl)benzofuran-4-carbonitrile in the fields of organic electronics and materials science.

Future Research Directions and Challenges

Elucidation of Undefined Biological Mechanisms

The biological activities of 7-(hydroxymethyl)benzofuran-4-carbonitrile have yet to be thoroughly investigated. The broader class of benzofuran (B130515) derivatives is known to possess significant anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govoregonstate.edu Future research must prioritize comprehensive screening of this compound to identify its specific biological effects.

Key Research Objectives:

Anticancer Activity: Many benzofuran derivatives exert their anticancer effects through mechanisms like tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis. organic-chemistry.org Investigating the cytotoxic effects of 7-(hydroxymethyl)benzofuran-4-carbonitrile across a panel of cancer cell lines is a critical first step. Subsequent mechanistic studies should aim to identify its molecular targets.

Antimicrobial Properties: Given the rise of antibiotic resistance, the discovery of new antimicrobial agents is paramount. nih.gov The potential of 7-(hydroxymethyl)benzofuran-4-carbonitrile as an antibacterial or antifungal agent should be explored. Mechanistic studies could focus on its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.

Anti-inflammatory Effects: Chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have been shown to modulate inflammatory pathways. Future studies should assess the ability of 7-(hydroxymethyl)benzofuran-4-carbonitrile to inhibit key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), or to modulate signaling pathways like NF-κB.

A significant challenge in this area will be to move beyond preliminary screening and conduct in-depth mechanistic studies to understand how the specific combination of a hydroxymethyl group at the 7-position and a carbonitrile group at the 4-position influences its interaction with biological targets.

Development of Highly Selective Synthetic Routes

The efficient and selective synthesis of 7-(hydroxymethyl)benzofuran-4-carbonitrile is crucial for its further investigation and potential development. While general methods for benzofuran synthesis exist, achieving specific substitution patterns can be challenging. nih.gov

Table 1: Potential Synthetic Strategies and Challenges

Synthetic ApproachDescriptionChallenges
Multi-step Synthesis from Substituted Phenols This common approach involves the construction of the furan (B31954) ring onto a pre-functionalized benzene ring. For instance, starting with a phenol bearing a nitrile group, followed by introduction of the hydroxymethyl precursor.Regioselectivity can be a major hurdle, ensuring the correct placement of substituents on the benzene ring. Protecting groups may be necessary, adding to the number of synthetic steps and potentially lowering the overall yield.
Post-functionalization of the Benzofuran Core This strategy involves creating the benzofuran nucleus first, followed by the introduction of the hydroxymethyl and carbonitrile groups.The benzofuran ring has varying reactivity at different positions, making selective functionalization at the 4 and 7 positions difficult to achieve without competing side reactions.
Novel Catalytic Methods The use of transition metal catalysts (e.g., palladium, copper, rhodium) has enabled more efficient and selective synthesis of substituted benzofurans. nih.govThe development of a catalytic system that is both efficient and highly selective for the desired substitution pattern of 7-(hydroxymethyl)benzofuran-4-carbonitrile will require significant optimization of reaction conditions, ligands, and catalysts.

Future research in this area should focus on developing a synthetic route that is not only high-yielding and scalable but also environmentally benign, possibly through the use of green solvents and catalysts.

Advanced Computational Modeling for Predictive SAR

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 7-(hydroxymethyl)benzofuran-4-carbonitrile, the interplay between the electron-withdrawing nitrile group and the hydrogen-bonding capable hydroxymethyl group is of particular interest.

Advanced computational modeling can play a pivotal role in predicting the SAR of this compound and in designing more potent and selective analogs.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of 7-(hydroxymethyl)benzofuran-4-carbonitrile to the active sites of various protein targets. This can help in prioritizing which biological pathways to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a series of related benzofuran derivatives, it may be possible to predict the biological activity of 7-(hydroxymethyl)benzofuran-4-carbonitrile and to identify which structural modifications are likely to enhance its desired effects.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, offering a more detailed understanding of the binding mechanism.

A key challenge will be the lack of existing experimental data for 7-(hydroxymethyl)benzofuran-4-carbonitrile, which is necessary for the validation of computational models. Therefore, an iterative approach, where computational predictions guide experimental work and the resulting data is used to refine the models, will be essential.

Exploration of New Application Domains

While the primary focus of benzofuran research has been in medicine, the unique electronic and structural properties of these compounds suggest their potential in other fields. Future research should not be limited to therapeutic applications but should also explore the utility of 7-(hydroxymethyl)benzofuran-4-carbonitrile in other domains.

Potential New Applications:

Materials Science: The benzofuran scaffold can be incorporated into polymers to create materials with novel optical or electronic properties. The specific substituents on 7-(hydroxymethyl)benzofuran-4-carbonitrile could be exploited for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Agrochemicals: The biological activity of benzofurans is not limited to human medicine. There is potential for developing novel herbicides, insecticides, or fungicides based on the 7-(hydroxymethyl)benzofuran-4-carbonitrile structure.

Chemical Biology: As a tool compound, 7-(hydroxymethyl)benzofuran-4-carbonitrile could be used to probe the function of specific biological pathways, provided its mechanism of action can be clearly elucidated.

The main challenge in exploring these new domains will be the need for interdisciplinary collaboration between chemists, materials scientists, and agricultural scientists. Furthermore, the cost-effectiveness of the synthesis will be a critical factor in the feasibility of these applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(Hydroxymethyl)benzofuran-4-carbonitrile, and how do they compare in efficiency?

  • A two-step unified strategy involves cyclization of hydroxy-substituted precursors followed by hydroxymethylation. For example, silyl enol ethers can react with benzoquinone esters to form substituted benzofuran cores, followed by hydroxymethylation using formaldehyde derivatives under controlled pH (5–7) . Yields vary (40–75%) depending on substituent steric effects and reaction temperature (optimized at 60–80°C). Compare with alternative methods like Pd-catalyzed coupling, which may introduce impurities requiring column chromatography .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Use 1^1H and 13^13C NMR spectroscopy to confirm the hydroxymethyl (-CH2_2OH) and nitrile (-CN) groups. Reference data for analogous compounds (e.g., 7-hydroxybenzofuran derivatives) show characteristic shifts:

  • 1^1H NMR: Hydroxymethyl proton signals at δ 4.5–4.8 ppm (broad singlet) .
  • 13^13C NMR: Nitrile carbon at δ 115–120 ppm .
    • Pair with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for pharmacological assays).

Q. What safety protocols are critical when handling 7-(Hydroxymethyl)benzofuran-4-carbonitrile?

  • The compound’s structural similarity to 7-Formylbenzofuran-4-carbonitrile (CAS 2725742-01-6) suggests potential flammability and aquatic toxicity. Follow P210 (no sparks/open flames), P303+P361+P353 (skin contact protocols), and P501 (waste disposal via licensed incineration) . Store under inert gas (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for hydroxybenzofuran derivatives?

  • Discrepancies in 1^1H NMR shifts (e.g., δ 4.5–5.0 ppm for -CH2_2OH) arise from solvent polarity and hydrogen bonding. For example, Bolchi et al. (2020) observed δ 4.6 ppm in DMSO-d6_6, while Straniero et al. (2014) reported δ 4.8 ppm in CDCl3_3 . Validate data using mixed solvents (e.g., CD3_3OD) and variable-temperature NMR to isolate solvent effects.

Q. What strategies optimize regioselectivity in the synthesis of substituted benzofuran analogs?

  • Use directing groups (e.g., nitriles) to control electrophilic substitution. For instance, the nitrile group in 7-(Hydroxymethyl)benzofuran-4-carbonitrile directs silyl enol ether additions to the C2 position (Scheme 2, ). Computational modeling (DFT at B3LYP/6-31G*) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. How do environmental factors influence the compound’s stability and degradation pathways?

  • Hydroxymethyl groups are prone to oxidation under ambient light, forming 7-carboxybenzofuran-4-carbonitrile. Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products. Environmental fate studies suggest aerobic biodegradation via hydroxyl radical attack (half-life ~14 days in water) .

Q. What computational tools are effective for predicting synthetic routes and reaction mechanisms?

  • Retrosynthetic analysis using AI-powered platforms (e.g., Template_relevance Reaxys) identifies viable precursors like 4-cyano-7-formylbenzofuran. For mechanistic studies, transition-state modeling (Gaussian 16) clarifies key intermediates in silyl enol ether additions (e.g., zwitterionic intermediates in Scheme 5, ).

Methodological Recommendations

  • Experimental Design :

    • For kinetic studies, use in situ IR spectroscopy to track nitrile group reactivity during hydroxymethylation .
    • Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Data Interpretation :

    • Address yield discrepancies by comparing reaction scales (microscale vs. bulk) and purification methods (e.g., recrystallization vs. flash chromatography) .
  • Advanced Instrumentation :

    • High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks (expected [M+H]+^+ at m/z 188.0583 for C10_{10}H7_7NO2_2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.